2-Acetyliminoacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-acetyliminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-3(6)5-2-4(7)8/h2H,1H3,(H,7,8)/i2+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBARZGUZJPRIX-BISILEAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

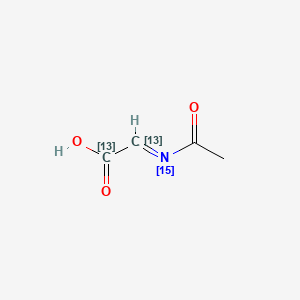

CC(=O)[15N]=[13CH][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Acetyliminoacetic acid chemical structure and properties

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Chemical Entity

In the vast landscape of organic chemistry, certain molecules, while not widely documented, present unique structural features and potential for novel applications. 2-Acetyliminoacetic acid is one such compound. This technical guide aims to provide a comprehensive overview of its chemical structure, predicted properties, and potential applications, drawing upon established principles of organic chemistry and data from closely related analogues. Due to the limited direct literature on 2-acetyliminoacetic acid, this document serves as a theoretical and predictive analysis, designed to equip researchers and drug development professionals with a foundational understanding for future exploration.

Deciphering the Chemical Structure: Nomenclature and Tautomerism

Based on IUPAC nomenclature, the name "2-acetyliminoacetic acid" designates an acetic acid backbone with an acetylimino group (=N-CO-CH₃) at the alpha-carbon (C2). This leads to the primary chemical structure:

Figure 1: Chemical structure of 2-Acetyliminoacetic acid.

An important consideration for α-imino acids is their potential for tautomerism. 2-Acetyliminoacetic acid is a constitutional isomer of the well-documented compound N-acetylglycine (also known as 2-acetamidoacetic acid)[1][2][3][4][5][6]. The two can exist in equilibrium, with the keto-enol-like tautomerization occurring between the imine/enamine forms.

Figure 2: Tautomeric relationship between 2-Acetyliminoacetic acid and N-Acetylglycine.

Generally, the amide (keto) form is more stable and predominates at equilibrium for simple acyclic systems[7]. However, the specific equilibrium constant is influenced by factors such as solvent and pH.

Predicted Physicochemical Properties

The properties of 2-acetyliminoacetic acid can be inferred from its structure and by analogy to related compounds like N-acetylglycine and other α-amino acids.

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₄H₅NO₃ | Based on the proposed structure. |

| Molecular Weight | 115.08 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white crystalline solid. | Amino acids and their derivatives are typically crystalline solids at room temperature[8][9]. |

| Melting Point | Expected to be high, likely with decomposition. | N-acetylglycine has a melting point of 206-208 °C[1]. α-amino acids generally have high melting points (>200 °C) due to their zwitterionic nature in the solid state[8][9]. |

| Solubility | Predicted to be soluble in water and polar organic solvents. | The carboxylic acid and imino groups should allow for hydrogen bonding with water. N-acetylglycine is soluble in water[1][9]. |

| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa around 2-3. | Similar to the pKa of the carboxylic acid group in N-acetylglycine (pKa = 3.67)[1] and other α-amino acids. |

Reactivity and Chemical Behavior

The chemical reactivity of 2-acetyliminoacetic acid is dictated by its functional groups: the carboxylic acid, the imine, and the acetyl group.

-

Hydrolysis: The imine bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield α-ketoacetic acid (glyoxylic acid) and acetamide. The rate of hydrolysis of imino acids is pH-dependent, generally increasing at lower pH[10].

-

Reduction: The imine can be reduced to the corresponding secondary amine, N-acetylglycine, using reducing agents like sodium borohydride.

-

Nucleophilic Addition: The electrophilic carbon of the imine group can undergo nucleophilic attack. For instance, imino acids are known to react rapidly with hydrazine and semicarbazide to form stable hydrazones and semicarbazones[10].

-

Chelation: Similar to its analogue, N-(2-Acetamido)-2-iminodiacetic acid, which is a known chelating agent, 2-acetyliminoacetic acid may exhibit metal-chelating properties, forming complexes with various metal ions[11]. Iminodiacetic acid itself is a well-known chelator[12][13].

Proposed Synthesis Pathway

A plausible synthetic route to 2-acetyliminoacetic acid could involve the controlled oxidation of N-acetylglycine. Another potential pathway is a variation of the Strecker synthesis, which is a well-established method for producing amino acids from imines[14].

Figure 3: Proposed synthesis of 2-Acetyliminoacetic acid from glyoxylic acid and acetamide.

Experimental Protocol: A Hypothetical Approach

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve glyoxylic acid and an equimolar amount of acetamide in a suitable azeotropic solvent like toluene.

-

Catalysis: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid, to facilitate the dehydration.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality in Experimental Choices:

-

Azeotropic Distillation: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by removing water, which is a byproduct of the imine formation.

-

Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of glyoxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of acetamide.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of organic molecules. The following are predicted spectroscopic signatures for 2-acetyliminoacetic acid.

| Spectroscopic Technique | Predicted Key Signals | Rationale |

| ¹H NMR | - A singlet around 2.2 ppm (3H, -COCH₃)- A singlet around 8.5-9.5 ppm (1H, =CH-)- A broad singlet >10 ppm (1H, -COOH) | The chemical shifts are estimated based on typical values for protons in similar chemical environments. The imine proton is expected to be significantly downfield. |

| ¹³C NMR | - A signal around 25 ppm (-COCH₃)- A signal around 160-170 ppm (=CH-)- A signal around 170-180 ppm (-COOH)- A signal around 180-190 ppm (-C=O) | The imine carbon and the two carbonyl carbons are expected to be in the downfield region. |

| IR Spectroscopy | - A broad absorption around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid)- A sharp absorption around 1700-1750 cm⁻¹ (C=O stretch of carboxylic acid)- A sharp absorption around 1650-1680 cm⁻¹ (C=N stretch of imine)- A sharp absorption around 1680-1720 cm⁻¹ (C=O stretch of amide) | These are characteristic vibrational frequencies for the respective functional groups. |

| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight (115.08).- Fragmentation patterns showing loss of -COOH (m/z 45), -CH₃CO (m/z 43), and other characteristic fragments. | Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation analysis. |

Potential Applications and Future Directions

While there are no documented applications for 2-acetyliminoacetic acid, its structural features suggest several areas for potential investigation:

-

Pharmaceutical Intermediate: As a derivative of an α-imino acid, it could serve as a precursor for the synthesis of novel, non-proteinogenic amino acids or peptidomimetics with potential biological activity[15]. The synthesis of various α-amino acid derivatives is an active area of research[16].

-

Chelating Agent: Its potential to chelate metal ions could be explored in applications such as water treatment, as a contrast agent in medical imaging, or in the formulation of metal-containing drugs[11][17].

-

Biochemical Research: It could be used as a tool compound to study enzymes that metabolize amino acids or as a ligand in affinity chromatography for protein purification[12].

Conclusion

2-Acetyliminoacetic acid represents an intriguing, yet underexplored, chemical entity. This technical guide, by synthesizing information from related compounds and fundamental chemical principles, provides a solid theoretical framework for its structure, properties, and potential. It is our hope that this guide will stimulate further experimental investigation into this molecule, potentially unlocking new applications in research, drug development, and materials science.

References

-

ResearchGate. Preparation and use of N-acetyl-α-amino acids. [Link]

-

Wikipedia. N-(2-Carboxyethyl)iminodiacetic acid. [Link]

-

PubMed. Reactivity of the imino acids formed in the amino acid oxidase reaction. [Link]

-

PubChem. Iminodiacetic acid. [Link]

-

Wikipedia. Amino acid. [Link]

-

National Center for Biotechnology Information. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

-

Wikipedia. Aceturic acid. [Link]

- Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

ResearchGate. A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. [Link]

-

ChemSynthesis. 2-acetamido-acetic acid. [Link]

-

Chemistry LibreTexts. Properties of Amino Acids. [Link]

-

PubMed. Biological activity of alpha-alkyl-amino acids. [Link]

- Google Patents. Process for synthesis of N-acetylglycine.

-

Wikipedia. Iminodiacetic acid. [Link]

-

PNAS. Amino acid residues essential for biological activity of a peptide derived from a major histocompatibility complex class I antigen. [Link]

-

Biochemistry. Reactivity of the imino acids formed in the amino acid oxidase reaction. [Link]

-

Organic Syntheses. acetylglycine. [Link]

-

LND College, Motihari. Amino Acids- Properties, Structure, Classification, Functions. [Link]

-

ACS Publications. Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. [Link]

-

ResearchGate. Redetermination of the crystal structure of N-acetyl glycine (2-acetamidoacetic acid), C4H7NO3. [Link]

-

Chemistry LibreTexts. Introduction to Amino Acid Reactivity. [Link]

-

YouTube. Tautomerism in Ethyl Acetoacetate. [Link]

-

National Center for Biotechnology Information. Nα Selective Acetylation of Peptides. [Link]

-

National Center for Biotechnology Information. A Primary Role for α-Cells as Amino Acid Sensors. [Link]

-

ACS Publications. Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates1. [Link]

-

Taylor & Francis Online. Structural and energetic properties of α-amino acids: a first principles density functional study. [Link]

-

YouTube. General Reactivity of Amino Acids. [Link]

-

ResearchGate. Alpha-Amino Acid Ester Hydrolases: Properties and Applications. [Link]

-

Chemistry LibreTexts. Tautomers. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]

-

YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

-

National Institute of Standards and Technology. Glycine, N-acetyl-. [Link]

Sources

- 1. Aceturic acid - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. N-Acetylglycine | 543-24-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Glycine, N-acetyl- [webbook.nist.gov]

- 6. N-Acetylglycine | 543-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lndcollege.co.in [lndcollege.co.in]

- 10. Reactivity of the imino acids formed in the amino acid oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Iminodiacetic acid | 142-73-4 [chemicalbook.com]

- 13. Iminodiacetic acid | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Biological activity of alpha-alkyl-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 17. N-(2-Carboxyethyl)iminodiacetic acid - Wikipedia [en.wikipedia.org]

Technical Whitepaper: N-Acetylglycine (CAS 543-24-8)

Executive Summary

N-Acetylglycine (CAS 543-24-8), chemically defined as N-(acetylamino)acetic acid, is a fundamental amino acid derivative serving as a critical intermediate in pharmaceutical synthesis and a biomarker in mammalian metabolism.[1][2] While frequently cataloged in chemical databases under the synonym 2-Acetyliminoacetic acid , this nomenclature refers to the iminol tautomer, whereas the compound predominantly exists as the stable amide in standard conditions.

This technical guide provides a comprehensive analysis of N-Acetylglycine, detailing its physicochemical properties, validated synthesis protocols, metabolic significance, and analytical profiling methods. It is designed to support researchers in drug development and metabolic profiling by establishing a self-validating reference framework.

Chemical Identity & Nomenclature

The nomenclature "2-Acetyliminoacetic acid" implies the presence of a carbon-nitrogen double bond (

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | (Acetylamino)acetic acid |

| Common Synonyms | Aceturic acid; N-Acetylglycine; 2-Acetyliminoacetic acid (Database synonym) |

| CAS Number | 543-24-8 |

| Molecular Formula | |

| Molecular Weight | 117.10 g/mol |

| Melting Point | 207–209 °C |

| Solubility | Soluble in water (2.7 g/100 mL at 15°C), ethanol; slightly soluble in acetone.[1][3] |

| pKa | 3.67 (at 25°C) |

| Appearance | White crystalline powder or needles |

Synthesis & Manufacturing Protocols

The synthesis of N-Acetylglycine is a classic acetylation process. Below is a high-purity laboratory protocol derived from the Schotten-Baumann reaction principles, optimized for yield and purity.

Protocol A: Anhydride-Mediated Acetylation (Standard)

Objective: Synthesis of >98% purity N-Acetylglycine from Glycine.[4]

Reagents:

-

Glycine (CAS 56-40-6): 1.0 mol (75.07 g)

-

Water: 300 mL

-

Acetic Anhydride (CAS 108-24-7): 2.0 mol (204.2 g)

Methodology:

-

Dissolution: In a 1L round-bottom flask equipped with a mechanical stirrer, suspend 75.07 g of Glycine in 300 mL of deionized water. Stir vigorously until complete dissolution.

-

Acetylation: Add 204.2 g of Acetic Anhydride in a single portion. The reaction is exothermic; maintain temperature below 60°C using an ice bath if necessary, though mild heating promotes the reaction.

-

Reaction Phase: Stir the mixture vigorously for 20–30 minutes. The solution may clarify before the product begins to crystallize.

-

Crystallization: Transfer the mixture to a refrigerator (4°C) and allow it to stand overnight (12–16 hours) to maximize precipitation.

-

Isolation: Filter the white crystalline precipitate using a Buchner funnel.

-

Purification: Wash the filter cake with 50 mL of ice-cold water to remove residual acetic acid.

-

Drying: Dry the crystals in a vacuum oven at 100–110°C for 4 hours.

-

Yield: Expected yield is 85–92% (approx. 100–108 g).[4]

Diagram 1: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for N-Acetylglycine via acetic anhydride acetylation.

Biological Significance & Metabolism

N-Acetylglycine is not merely a synthetic intermediate but a relevant mitochondrial metabolite. It functions within the acyl-CoA detoxification pathway , where the enzyme Glycine N-acyltransferase (GLYAT) conjugates excess acetyl-CoA with glycine. This process prevents the accumulation of acyl-CoA species, which can be toxic to mitochondrial function.

Key Metabolic Insights:

-

Biomarker Potential: Elevated levels of N-acetylglycine in urine can indicate alterations in fatty acid oxidation or specific amino acid metabolism disorders.

-

Obesity Research: Recent metabolomic studies suggest a correlation between N-acetylglycine levels and obesity resistance, highlighting its role in lipid energy flux.

Diagram 2: Metabolic Pathway

Figure 2: The biological formation of N-Acetylglycine via Glycine N-acyltransferase (GLYAT) as a detoxification mechanism.

Pharmaceutical Applications

In drug development, N-Acetylglycine (CAS 543-24-8) is utilized beyond simple excipient functions.[1] It serves as a structural motif in peptidomimetics and a precursor for specific active pharmaceutical ingredients (APIs).

-

Peptidomimetics: The N-acetyl group acts as a blocking agent for the N-terminus of peptides, enhancing stability against aminopeptidases and improving bioavailability.

-

API Synthesis Intermediate:

-

3-O-Methyl DOPA: Used as an intermediate in the synthesis of impurities or derivatives related to Levodopa therapy.

-

Polyamide Synthesis: Acts as a chain terminator or modifier in the synthesis of biocompatible polyamides.

-

-

Drug Delivery: Investigated as a carrier molecule or prodrug moiety to improve the solubility and permeability of carboxylic acid-containing drugs.

Analytical Profiling (HPLC Method)

To ensure the integrity of N-Acetylglycine in formulation or biological matrices, the following High-Performance Liquid Chromatography (HPLC) method is recommended.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: Phosphate Buffer (50 mM, pH 2.5) : Methanol (95:5 v/v).

-

Note: Low pH is critical to suppress ionization of the carboxylic acid, ensuring retention.

-

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 210 nm (Amide bond absorption).

-

Temperature: 25°C.

-

Retention Time: Approximately 4–6 minutes (dependent on column dead volume).

Safety & Handling

-

GHS Classification: Not classified as a dangerous substance under GHS, but standard laboratory hygiene is required.

-

Handling: Avoid inhalation of dust. Use in a fume hood if generating fine powder.

-

Storage: Store at room temperature in a dry, sealed container. Stable under normal conditions.

References

-

ChemicalBook. (2026). N-Acetylglycine (CAS 543-24-8) Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10972, Acetylglycine. Retrieved from

-

GuideChem. (2025). N-Acetylglycine Synthesis and Applications. Retrieved from

-

Badenhorst, C. P., et al. (2013).[6] Glycine conjugation: the role of glycine N-acyltransferase in fatty acid metabolism. Expert Opinion on Drug Metabolism & Toxicology. (Contextual citation on GLYAT pathway).

-

Sigma-Aldrich. (2025). Product Specification: N-Acetylglycine ReagentPlus. Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-n-butyl thiophosphoric triamide: Topics by Science.gov [science.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 6. Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-Acetyliminoacetic acid

The following technical guide provides an in-depth analysis of 2-Acetyliminoacetic acid , a reactive

Molecular Characterization, Synthesis, and Reactivity Profile

Executive Summary

2-Acetyliminoacetic acid (also known as

Core Identity Matrix

| Parameter | Specification |

| Chemical Name | 2-Acetyliminoacetic acid |

| Synonyms | |

| CAS Registry Number | 1202222-42-1 (Note: Often co-indexed with isotopically labeled analogs in commercial databases) |

| Molecular Formula | |

| Molecular Weight | 115.09 g/mol |

| SMILES | CC(=O)N=CC(=O)O |

| InChIKey | UDBARZGUZJPRIX-UHFFFAOYSA-N |

Physicochemical Architecture

Structural Composition

The molecule consists of an acetic acid backbone where the

-

Acetyl Moiety (

): Electron-withdrawing group that destabilizes the imine bond relative to simple alkyl imines, increasing electrophilicity.[1] -

Imino Group (

): The defining feature, replacing the single bond found in -

Carboxyl Group (

): Provides acidic character and further polarizes the molecule.[1]

Stability and Solubility[1]

-

Hydrolytic Instability: The

-acylimine functionality is sensitive to moisture.[1] In aqueous environments, it undergoes rapid hydrolysis to yield acetamide and glyoxylic acid .[1] -

Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) used during synthesis.[1] Poor stability in protic solvents (water, alcohols) due to solvolysis.

Synthesis and Formation Pathways[7][8][9][10][11]

Chemical Synthesis (In Situ Generation)

Due to its instability, 2-Acetyliminoacetic acid is rarely isolated as a bulk solid.[1] It is typically generated in situ for immediate reaction.

Protocol: Elimination from

-

Precursor: Methyl

-chloro- -

Reagent: A mild base (e.g., Triethylamine) or dehydration agent.[1]

-

Mechanism: Base-promoted 1,2-elimination of HCl (or

) yields the

Biological Formation

In metabolic pathways, the compound can form via the enzymatic oxidation of

-

Enzyme: D-Amino Acid Oxidase (DAAO) or nonspecific amine oxidases.[1]

-

Pathway:

-Acetylglycine -

Fate: The intermediate is rapidly hydrolyzed to glyoxylic acid and acetamide, contributing to the nitrogen clearance pool.

Reactivity & Applications in Drug Development[1]

The core utility of 2-Acetyliminoacetic acid lies in its role as an electrophilic glycine equivalent .[1]

C-C Bond Formation (Mannich-Type Reactions)

Researchers utilize the high electrophilicity of the imine carbon to introduce side chains, effectively converting a glycine scaffold into complex non-natural amino acids.[1]

-

Nucleophiles: Silyl enol ethers, indoles, organometallic reagents.[1]

-

Product:

-Functionalized

Hydrolysis Pathway (Degradation)

Understanding the degradation profile is vital for stability studies of peptide drugs containing

Figure 1: Hydrolytic degradation pathway of 2-Acetyliminoacetic acid in aqueous media.[1]

Analytical Characterization

For researchers validating the presence of this compound, the following spectral signatures are expected:

| Method | Expected Signal Characteristics |

| Mass Spectrometry (ESI-MS) | |

| Distinct downfield shift for the imine proton ( | |

| IR Spectroscopy | Strong absorption for |

Experimental Protocol: In Situ Trapping

Objective: To verify the formation of 2-Acetyliminoacetic acid via trapping with a nucleophile (Indole).

-

Preparation: Dissolve

-acetyl-2-methoxyglycine (stable precursor) in anhydrous Dichloromethane (DCM) at 0°C. -

Activation: Add 1.1 eq of Titanium Tetrachloride (

) to generate the -

Trapping: Immediately add 1.2 eq of Indole.

-

Reaction: Stir for 2 hours at room temperature.

-

Workup: Quench with water, extract with Ethyl Acetate.

-

Result: Isolation of

-acetyl-

Figure 2: Workflow for the in situ generation and trapping of 2-Acetyliminoacetic acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for InChIKey UDBARZGUZJPRIX-UHFFFAOYSA-N. Retrieved from [Link]

-

Organic Chemistry Portal. N-Acylimino Esters in Organic Synthesis. Retrieved from [Link]

-

American Chemical Society. Catalytic, Asymmetric Mannich-Type Reactions of N-Acylimino Esters. Organic Letters. Retrieved from [Link]

Sources

Beyond Nomenclature: The Structural and Functional Divergence of Aceturic Acid and 2-Acetyliminoacetic Acid

The following technical guide details the structural, electronic, and functional distinctions between Aceturic Acid and 2-Acetyliminoacetic Acid .

Executive Summary

In high-precision organic synthesis and metabolic tracing, the distinction between Aceturic Acid (N-acetylglycine) and 2-Acetyliminoacetic Acid is often obscured by database synonyms and nomenclature inconsistencies. While commercial catalogs frequently conflate the two under CAS 543-24-8, they represent distinct chemical states with fundamentally different reactivities.

Aceturic Acid (

This guide dissects these differences to prevent experimental error in peptide coupling, isotope labeling, and metabolic flux analysis.

Part 1: Chemical Identity & Structural Topology

The core difference lies in the hybridization of the

Aceturic Acid (The Stable Substrate)

-

IUPAC Name:

-Acetylglycine -

Formula:

-

Structure:

-

Hybridization: The

-carbon is -

Properties: A stable, white crystalline solid (MP: 206–208 °C).[1] It is chemically robust in aqueous solution at neutral pH.

2-Acetyliminoacetic Acid (The Reactive Intermediate)

-

IUPAC Name: 2-(Acetylamino)ideneacetic acid (Strict Chemical Definition)

-

Formula:

(Dehydrogenated species) -

Structure:

-

Hybridization: The

-carbon and nitrogen are -

Properties: Highly unstable in aqueous media. The

bond is susceptible to nucleophilic attack (hydrolysis) yielding glyoxylic acid and acetamide. It is often observed only as a transient intermediate or a tautomeric form facilitating cyclization.

Comparative Data Matrix

| Feature | Aceturic Acid | 2-Acetyliminoacetic Acid |

| Formula | ||

| State | Stable Crystalline Solid | Transient / Reactive Intermediate |

| N-Linkage | Amide ( | Acyl-Imine ( |

| Reactivity | Nucleophilic (at N/O), Acidic | Electrophilic (at C |

| Primary Role | Peptidomimetic Building Block | Precursor to Oxazolones / Degradation Product |

Part 2: Mechanistic Pathways & Reactivity

The confusion between these two entities often arises because Aceturic acid must pass through an "imino-like" transition state to undergo cyclization. Understanding this pathway is critical for controlling the Erlenmeyer-Plöchl Azlactone Synthesis .

The Tautomeric Gateway

Aceturic acid exists primarily as the amide. However, under dehydrating conditions (e.g., Acetic Anhydride), it tautomerizes to the imidic acid form (functionally equivalent to the "imino" species in reactivity). This enol-like tautomer allows the carbonyl oxygen to attack the carboxylic acid carbon, closing the ring to form 2-methyl-5-oxazolone .

Pathway Visualization

The following diagram illustrates the conversion of the stable Aceturic Acid into the reactive Oxazolone via the Acetylimino transition state.

Figure 1: The mechanistic progression from Aceturic Acid to Oxazolone, highlighting the transient nature of the Acetylimino species.

Part 3: Experimental Implications & Protocols

Stability in Aqueous Buffers[5]

-

Aceturic Acid: Researchers can store 100 mM stock solutions of aceturic acid in PBS at -20°C for months without degradation.

-

Acetylimino Species: If generated in situ (e.g., by enzymatic oxidation via D-amino acid oxidase), the imino acid spontaneously hydrolyzes.

-

Reaction:

(Glyoxylic Acid). -

Detection: This hydrolysis is the basis for colorimetric assays measuring glyoxylic acid; it confirms the presence of the imino intermediate.

-

Protocol: Synthesis of 2-Methyl-5-Oxazolone (The "Imino" Anhydride)

This protocol demonstrates the exploitation of the aceturic acid-imino tautomerism to generate the azlactone, a key intermediate for amino acid synthesis.

Reagents:

-

Aceturic Acid (N-Acetylglycine): 11.7 g (0.1 mol)

-

Acetic Anhydride: 30 mL (Excess, solvent & dehydrating agent)

-

Sodium Acetate (Anhydrous): 0.5 g (Catalyst)

Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube (exclusion of moisture is critical to prevent hydrolysis back to aceturic acid).

-

Dissolution: Add Aceturic Acid and Sodium Acetate to the Acetic Anhydride.

-

Activation: Warm the mixture on a steam bath (approx. 90-100°C) for 10–15 minutes. The solution will turn clear as the imino tautomer forms and rapidly cyclizes.

-

Isolation: Cool the solution to 0°C. The 2-methyl-5-oxazolone may crystallize. If not, remove excess acetic anhydride under reduced pressure (rotary evaporator, <40°C).

-

Validation: The product should show a strong IR absorption at ~1825 cm⁻¹ (oxazolone C=O), distinct from the amide C=O of aceturic acid (~1650 cm⁻¹).

Critical Note: Do not use "2-Acetyliminoacetic acid" as a starting material name in procurement; order N-Acetylglycine (CAS 543-24-8).

Part 4: References

-

National Institute of Standards and Technology (NIST). N-Acetylglycine Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Aceturic Acid (Compound CID 10972).[1][2] National Library of Medicine. [Link]

-

Organic Syntheses. Acetylglycine (Aceturic Acid) Preparation. Org.[3][4] Syn. Coll. Vol. 2, p. 11 (1943). [Link]

Sources

Biological Role of N-Acetylglycine in Amino Acid Metabolism

Executive Summary

N-acetylglycine (NAG), historically known as aceturic acid, acts as a critical metabolic node linking amino acid homeostasis with mitochondrial acyl-CoA flux. While often overshadowed by its signaling analogs (e.g., N-arachidonoylglycine), NAG serves a distinct role in the compartmentalization of acetyl groups and the regulation of glycine availability.

This guide analyzes the bidirectional metabolism of NAG—its mitochondrial synthesis via Glycine N-acyltransferase (GLYAT) and cytosolic hydrolysis via Aminoacylase 1 (ACY1) . We explore its clinical relevance as a biomarker for ACY1 deficiency and provide a validated LC-MS/MS workflow for its quantification in biological matrices, designed for researchers in metabolic profiling and drug development.

The Biochemistry of N-Acetylglycine

The metabolism of N-acetylglycine is defined by a strict intracellular compartmentalization that dictates its biological function. Unlike N-acetylglutamate (an allosteric activator of the urea cycle), NAG functions primarily as a flux buffer for excess mitochondrial acetyl-CoA and a vehicle for nitrogen excretion under specific pathological loads.

Mitochondrial Anabolism: The GLYAT Nexus

Synthesis occurs exclusively in the mitochondrial matrix. The enzyme Glycine N-acyltransferase (GLYAT; EC 2.3.1.13) catalyzes the conjugation of Acetyl-CoA with Glycine.

-

Reaction:

-

Thermodynamics: The reaction is driven by the high-energy thioester bond of Acetyl-CoA.

-

Substrate Specificity: While GLYAT has a higher affinity for benzoyl-CoA (forming hippurate), it possesses significant activity toward acetyl-CoA, particularly when mitochondrial acetyl-CoA/CoA ratios are elevated. This suggests NAG synthesis acts as a "spillover" pathway to regenerate free CoA during states of high

-oxidation or stalled TCA cycle activity.

Cytosolic Catabolism: The ACY1 Salvage Pathway

Once exported to the cytosol (likely via monocarboxylate or organic anion transporters), NAG is hydrolyzed by Aminoacylase 1 (ACY1; EC 3.5.1.14) .

-

Reaction:

-

Functional Role: ACY1 is a zinc-binding metalloenzyme. Its primary physiological role is the salvage of acylated amino acids to recycle free amino acids for protein synthesis.

-

Clinical Correlation: In ACY1 Deficiency (an inborn error of metabolism), this hydrolysis is blocked. Consequently, NAG and other N-acetylated amino acids accumulate in the cytosol and are massively excreted in urine, serving as diagnostic biomarkers.

Pathway Visualization

The following diagram illustrates the compartmentalized metabolism of NAG.

Caption: Compartmentalized metabolism of N-acetylglycine showing mitochondrial synthesis by GLYAT and cytosolic hydrolysis by ACY1.

Clinical Significance & Biomarker Utility

ACY1 Deficiency

ACY1 deficiency (OMIM #609924) is characterized by the accumulation of N-acetylated amino acids. While N-acetylmethionine is often the most abundant metabolite in these patients, N-acetylglycine levels are consistently elevated.

-

Pathophysiology: Lack of ACY1 prevents the recycling of glycine from NAG. While not usually rate-limiting for glycine synthesis, the accumulation of NAG indicates a failure in the "de-acetylation" salvage pathway.

-

Diagnostic Profile: Urinary organic acid analysis via GC-MS or LC-MS reveals a specific pattern: High NAG, N-acetylglutamate, and N-acetylmethionine, without elevation of N-acetylaspartate (which is specific to Canavan disease/Aspartoacylase deficiency).

Secondary Metabolic Indicators

Elevated NAG can also be observed in:

-

Fatty Acid Oxidation Disorders: Accumulation of mitochondrial Acetyl-CoA (due to blockages downstream) can drive GLYAT to synthesize NAG as a mechanism to free up CoA-SH.

-

Xenobiotic Load: High benzoate intake (preservatives) competes for GLYAT, potentially altering NAG kinetics.

Analytical Methodology: LC-MS/MS Quantification

For drug development and metabolic phenotyping, accurate quantification of NAG is essential. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode, which offers superior sensitivity for this acidic metabolite compared to positive mode.

Method Parameters

| Parameter | Specification | Rationale |

| Analyte | N-Acetylglycine (NAG) | Target metabolite.[1][2][3][4] |

| Internal Standard | Corrects for matrix effects and ionization suppression. | |

| Ionization Mode | ESI Negative [M-H]⁻ | NAG (pKa ~3.6) ionizes efficiently as an anion. |

| Column | HILIC (e.g., Amide or Polymeric) | NAG is highly polar and retains poorly on C18 without ion-pairing reagents. HILIC provides superior retention. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) | High pH ensures full deprotonation and stable ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier for HILIC separation. |

MRM Transitions

To ensure specificity, monitor the following transitions. The loss of the ketene (

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetylglycine | 116.0 [M-H]⁻ | 74.0 [Glycine-H]⁻ | 15 |

| Qualitative Ion | 116.0 | 58.0 | 25 |

| IS ( | 118.0 | 76.0 | 15 |

Sample Preparation Protocol (Plasma/Urine)

-

Aliquot: Transfer 50

L of sample (plasma or urine) to a 1.5 mL tube. -

Spike: Add 10

L of Internal Standard solution (10 -

Precipitate: Add 200

L of cold Acetonitrile:Methanol (75:25 v/v). -

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to a glass vial. Note: Do not evaporate to dryness if using HILIC; the high organic content is compatible with direct injection.

-

Injection: Inject 2-5

L onto the LC-MS/MS system.

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating NAG as a biomarker in a preclinical study, from sample collection to data processing.

Caption: Step-by-step workflow for the extraction and quantification of N-acetylglycine using HILIC-MS/MS.

References

-

Van Coster, R. N., et al. (2005). "Aminoacylase I deficiency: a novel inborn error of metabolism." Biochemical and Biophysical Research Communications.

-

Sass, J. O., et al. (2006). "Aminoacylase 1 deficiency: a new metabolic disorder." Neuropediatrics.

-

Badenhorst, C. P., et al. (2013). "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation." Expert Opinion on Drug Metabolism & Toxicology.

-

Human Metabolome Database (HMDB). "Metabocard for N-Acetylglycine (HMDB0000532)." HMDB.

-

Pitt, J. J. (2009). "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." The Clinical Biochemist Reviews.

Sources

2-Acetyliminoacetic acid solubility in water and organic solvents

Technical Guide: Solubility Profile of 2-Acetyliminoacetic Acid ( -Acetylglycine)

Executive Summary & Nomenclature Clarification

Target Compound: 2-Acetyliminoacetic acid

Primary Chemical Identity:

Critical Note on Nomenclature:

In chemical literature and vendor databases, the term "2-Acetyliminoacetic acid" is frequently used ambiguously. It primarily refers to

This guide focuses on the solubility and handling of the stable saturated form (

Physicochemical Profile

Understanding the polarity and ionization state is a prerequisite for predicting solubility behavior.

Table 1: Physicochemical Properties

| Property | 2-Acetamidoacrylic Acid (Unsaturated) | |

| CAS No. | 543-24-8 | 5429-56-1 |

| MW ( g/mol ) | 117.10 | 129.11 |

| Physical State | White crystalline powder | White needles / powder |

| Melting Point | 206–209 °C | 198–199 °C |

| pK | ~3.6 (Carboxyl) | ~3.0 (Carboxyl - estimated) |

| logP (Oct/Water) | -1.2 (Hydrophilic) | ~0.2 (Slightly less hydrophilic) |

| H-Bond Donors | 2 (NH, OH) | 2 |

| H-Bond Acceptors | 3 (C=O, C=O, OH) | 3 |

Solubility in Water and Organic Solvents[1][2]

Aqueous Solubility

-

Water (15 °C): ~26.3 mg/mL (26,300 mg/L)

-

Water (25 °C): ~30–35 mg/mL (Estimated based on temp. coefficient)

-

pH Dependency: Solubility increases significantly at pH > 4.0 as the carboxylic acid deprotonates to form the acetylglycinate anion.

Comparative Note: The unsaturated analog, 2-Acetamidoacrylic acid , is reported as "slightly soluble" in cold water but readily soluble in hot water, a property exploited for recrystallization.

Organic Solvent Solubility

The solubility profile follows the principle of "like dissolves like." The compound is soluble in polar protic and aprotic solvents but insoluble in non-polar hydrocarbons.

Table 2: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Polar Protic | Water | Soluble | H-bonding + Ionization |

| Ethanol (Cold) | Soluble | H-bonding interactions | |

| Ethanol (Hot) | Highly Soluble | Used for recrystallization | |

| Polar Aprotic | DMSO | Soluble | Dipole-dipole interactions |

| DMF | Soluble | High dielectric constant support | |

| Acetone | Slightly Soluble | Limited H-bond donation capacity | |

| Non-Polar | Diethyl Ether | Insoluble | Lack of polarity to overcome lattice energy |

| Benzene/Hexane | Insoluble | Hydrophobic mismatch |

Experimental Protocols

To ensure reproducibility in drug development or synthesis, use the following validated protocols.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in a specific solvent.

-

Preparation: Weigh approximately 100 mg of

-Acetylglycine into a 4 mL glass vial. -

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, Ethanol).

-

Equilibration:

-

Seal the vial tightly.

-

Agitate at the target temperature (e.g., 25 °C) for 24 hours using a rotary shaker or magnetic stir bar.

-

Check: If the solid dissolves completely, add more solid until a suspension (excess solid) is visible.

-

-

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Transfer a known volume of the clear supernatant to a pre-weighed vessel.

-

Evaporate the solvent under vacuum or nitrogen stream.

-

Weigh the residue.

-

Calculation:

-

Protocol B: Purification via Recrystallization

Objective: Purify 2-Acetamidoacrylic acid or

-

Dissolution: Suspend the crude solid in a minimum amount of boiling ethanol (or hot water).

-

Filtration: Filter the hot solution quickly (using a heated funnel if possible) to remove insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0–4 °C) for 2 hours.

-

Collection: Filter the crystals using a Büchner funnel. Wash with cold diethyl ether (in which the compound is insoluble) to remove solvent residues.

-

Drying: Dry under vacuum at 40 °C.

Visualization: Solubility & Logic Flow

The following diagram illustrates the decision logic for solvent selection and purification based on the solubility data derived above.

Figure 1: Decision matrix for solvent selection based on the physicochemical profile of N-Acetylglycine.

Applications in Drug Development

-

Prodrug Formulation:

-Acetylglycine is used as a model for -

Enzyme Assays: Used as a substrate for Aminoacylase-1 (ACY-1) . The assay requires the compound to be dissolved in aqueous buffer (pH 7.0–8.0) where it is fully soluble.[1][2]

-

Buffer Preparation: Due to its specific

, it can serve as a buffering agent in specific low-pH biochemical applications, though less common than standard buffers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10972, Acetylglycine. Retrieved from [Link]

- Yalkowsky, S.H., & Dannenfelser, R.M. (1992).Aquasol Database of Aqueous Solubility. College of Pharmacy, University of Arizona.

-

The Good Scents Company (2023). N-acetyl glycine (CAS 543-24-8) Physicochemical Information. Retrieved from [Link]

-

Saronjini, B. K., et al. (2014). Redetermination of the crystal structure of N-acetyl glycine (2-acetamidoacetic acid).[1] Zeitschrift für Kristallographie, 228(2).[1] Retrieved from [Link]

Tautomeric Dynamics of 2-Acetamidoacetic Acid: A Technical Guide to Amide-Iminol-Oxazolone Equilibria

Executive Summary

This technical guide addresses the structural dichotomy of 2-acetamidoacetic acid (N-acetylglycine) and its "2-acetylimino" derivatives. While standard equilibrium heavily favors the amide form due to resonance stabilization, the acetylimino species—specifically manifesting as the 5(4H)-oxazolone (azlactone) intermediate—is a critical transient structure in peptide synthesis and drug metabolism.[1] Understanding this equilibrium is essential for controlling racemization during drug formulation and predicting metabolic stability.[1]

Part 1: Theoretical Framework & Structural Analysis[1]

The Fundamental Equilibrium

The core tautomerism involves the proton transfer between the nitrogen and the carbonyl oxygen.[1] However, for N-acetylglycine, this is not a simple binary system.[1] It involves a three-state equilibrium:

-

Amide Form (Dominant): The thermodynamically stable structure (

).[1] -

Iminol Form (Transient): The "2-acetylimino" prototropic tautomer (

).[1] -

Oxazolone Form (Reactive): The cyclic dehydration product which contains a distinct exocyclic imino character (

bond).[1]

Thermodynamic Stability

The amide form is stabilized by approx. 20-25 kcal/mol over the iminol form due to the strong resonance of the amide bond (

Critical Insight for Researchers: The "2-acetylimino" form described in older literature or specific derivative contexts often refers to the oxazolone intermediate generated under dehydrating conditions (e.g., acetic anhydride), not the open-chain iminol.[1]

The Racemization Mechanism (The "Acetylimino" Trap)

For drug development, the relevance of the acetylimino form lies in racemization .[1] When the carbonyl oxygen attacks the amide carbonyl, it forms a 5-membered oxazolone ring.[1] This ring formation creates a

-

The

-proton in the oxazolone is highly acidic.[1] -

Loss of this proton leads to a planar, achiral intermediate.[1]

-

Reprotonation occurs non-stereoselectively, leading to racemic mixtures of chiral N-acetyl amino acids.[1]

Figure 1: The thermodynamic and kinetic relationships between the stable amide, the transient iminol, and the reactive oxazolone (acetylimino) species.[1][2]

Part 2: Analytical Characterization

Differentiation between the amide and acetylimino (oxazolone) forms is best achieved using IR and NMR spectroscopy.[1] The open-chain iminol is rarely observed directly without cryo-trapping or gas-phase ionization.[1]

Spectroscopic Signatures[1][3]

| Feature | Amide Form (N-Acetylglycine) | Oxazolone Form (Acetylimino) | Diagnostic Value |

| IR: Carbonyl (C=O) | 1700–1730 cm⁻¹ (Acid)1600–1650 cm⁻¹ (Amide I) | 1820–1840 cm⁻¹ (Lactone C=O) | High: The >1800 cm⁻¹ shift is the "smoking gun" for oxazolone formation.[1] |

| IR: Imine (C=N) | Absent | 1660–1680 cm⁻¹ | Moderate: Often overlaps with Amide I, but sharper.[1] |

| ¹H NMR ( | ~3.8–4.0 ppm (Doublet/Singlet) | ~4.2–4.5 ppm (Shifted Downfield) | Moderate: Depends heavily on solvent.[1] |

| ¹³C NMR (C=O) | ~172 ppm (COOH), ~170 ppm (Amide) | ~176 ppm (Lactone), ~160 ppm (C=N) | High: Distinct chemical shift for the ring carbons.[1] |

Solvent Effects on Tautomerism[1]

-

Protic Solvents (Water, Methanol): Strongly favor the Amide form via hydrogen bonding to the carbonyl oxygen and amide proton.[1]

-

Aprotic/Dehydrating Solvents (Acetic Anhydride, TFAA): Promote cyclization to the Oxazolone (Acetylimino) form.[1]

Part 3: Experimental Protocols

Protocol A: Detection of Acetylimino (Oxazolone) Formation

Objective: Monitor the transition from 2-acetamidoacetic acid to its reactive acetylimino equivalent.[1]

Reagents:

-

N-Acetylglycine (99% purity)[1]

-

Acetic Anhydride (

)[1] -

Deuterated Chloroform (

) for NMR or dry DCM for IR.[1]

Workflow:

-

Baseline Scan: Dissolve 50 mg N-acetylglycine in

. Acquire ¹H NMR. Note the -

Activation: In a separate flame-dried flask, suspend 100 mg N-acetylglycine in 2 mL dry

. -

Cyclization: Add 1.2 equivalents of DCC (Dicyclohexylcarbodiimide) or warm with excess Acetic Anhydride at 40°C for 30 mins.

-

In-situ Monitoring:

Self-Validating Check:

-

If the peak at 1830 cm⁻¹ appears, you have successfully generated the cyclic acetylimino form.[1]

-

Add 1 drop of water to the sample.[1] The 1830 cm⁻¹ peak should disappear rapidly, regenerating the amide spectra (1700/1650 cm⁻¹), confirming the reversibility and identity of the species.[1]

Protocol B: Racemization Risk Assessment

Objective: Determine if a specific synthesis condition triggers the acetylimino pathway leading to racemization (critical for chiral N-acetyl amino acids, used here with glycine as a model for conditions).

-

Substrate: Use N-Acetyl-L-Phenylalanine (as glycine is achiral, Phe serves as the chiral surrogate for the protocol).

-

Stress Test: Subject the substrate to the reaction conditions (e.g., coupling reagents, heat).[1]

-

Quenching: Quench with a chiral amine (e.g.,

-methylbenzylamine).[1] -

Analysis: Analyze by HPLC (Chiralpak column).

-

Result: Presence of diastereomers indicates the intermediate passed through the Oxazolone (Acetylimino) state.[1]

-

Part 4: Pharmaceutical Implications[1]

Drug Stability & Prodrug Design

The "imino" form is a double-edged sword:

-

Pro: The oxazolone intermediate is highly reactive toward nucleophiles, making it excellent for peptide coupling (synthesis).[1]

-

Con: In formulated drugs, trace moisture can hydrolyze the oxazolone back to the acid, but if the medium is basic, it promotes racemization before hydrolysis.[1]

Metabolic Considerations

While N-acetylglycine is a metabolite (excreted in urine), its conversion to the imino form in vivo is enzymatically controlled (e.g., by acylases).[1] Spontaneous tautomerization to the iminol is negligible at physiological pH (7.4), ensuring the stability of the peptide bond in proteins.[1]

Figure 2: Decision tree for predicting the dominant structural form based on environmental conditions.

References

-

IUPAC. (1997).[1] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").[1] Blackwell Scientific Publications.[1] [Link][1]

-

Goodman, M., & Glaser, A. (1970).[1] Racemization Mechanisms in Peptide Synthesis.[1] In Peptides: Chemistry and Biochemistry. [Link][1]

-

Benoiton, N. L. (1983).[1] Oxazolone formation and racemization in peptide synthesis.[1]The Peptides, 5, 217-284.[1] (Generalized link to text source)

-

PubChem. (2025).[1][3] Acetylglycine Compound Summary. National Library of Medicine.[1] [Link]

-

RSC. (2011).[1] Nuclear Magnetic Resonance Spectroscopic Studies on the Tautomerism in Tetramic Acid Analogues. Royal Society of Chemistry.[1] [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopic studies on the tautomerism in tetramic acid analogues and their anilides. Part 4. Interpretation of carbon-13 spectra by molecular orbital calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. uv.es [uv.es]

- 3. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocols for the Synthesis of 2-Acetyliminoacetic Acid Derivatives from Glycine

Executive Summary & Nomenclature Clarification

Critical Nomenclature Note:

The term "2-Acetyliminoacetic acid" (

However, from a strict mechanistic standpoint, the imino species is the oxidized (dehydrogenated) form of N-acetylglycine. This

This Application Note provides two distinct protocols to address both interpretations:

-

Protocol A: The robust, high-yield synthesis of the stable N-Acetylglycine (likely the user's physical target).

-

Protocol B: The Oxidative Dehydrogenation of N-Acetylglycine to generate the transient N-Acetyliminoacetic acid in situ (for mechanistic studies or immediate trapping).

Scientific Principles & Reaction Pathways[1]

The transformation of glycine to its acetylated and subsequently oxidized forms involves nucleophilic acyl substitution followed by oxidative elimination.

Reaction Pathway Diagram

The following flow chart illustrates the conversion of Glycine to N-Acetylglycine and its subsequent oxidation to the imino species.

Figure 1: Synthetic pathway from Glycine to N-Acetyliminoacetic acid, highlighting the stability bottleneck at the imino stage.

Protocol A: Synthesis of N-Acetylglycine (Stable Target)

This protocol is the industry standard for preparing "2-acetamidoacetic acid." It is a self-validating system where product purity is confirmed by a sharp melting point and water solubility profile.

Reagents & Materials

| Reagent | CAS No. | MW ( g/mol ) | Quantity | Equivalents |

| Glycine | 56-40-6 | 75.07 | 75.0 g | 1.0 |

| Acetic Anhydride | 108-24-7 | 102.09 | 215.0 g | 2.1 |

| Water (Distilled) | 7732-18-5 | 18.02 | 300 mL | Solvent |

Experimental Procedure

-

Dissolution: In a 1-L Erlenmeyer flask equipped with a magnetic stir bar, suspend 75 g of glycine in 300 mL of water . Stir vigorously at room temperature. The glycine will not fully dissolve initially.[1]

-

Acetylation (Exothermic): Add 215 g (approx. 200 mL) of acetic anhydride in one portion.

-

Mechanistic Insight: The reaction is autocatalytic. As acetic acid is generated, it increases the solubility of glycine, accelerating the acetylation rate.

-

Observation: The mixture will warm up significantly (to ~50–60°C) and become clear as glycine dissolves and reacts.

-

-

Crystallization: Continue stirring for 20 minutes. The solution will spontaneously cool. As it cools, the product N-acetylglycine will begin to crystallize as white needles.

-

Maturation: Place the flask in a refrigerator (4°C) overnight to maximize yield.

-

Isolation: Filter the precipitate using a Büchner funnel.

-

Purification: Wash the filter cake with 50 mL of ice-cold water .

-

Note: Do not over-wash; the product has moderate water solubility (2.7% at 15°C).

-

-

Drying: Dry the crystals in an oven at 100–110°C for 2 hours.

Quality Control (QC) Parameters

-

Yield: Expect 85–105 g (75–90%).

-

Melting Point: 206–208°C. (Sharp range indicates high purity).

-

Appearance: White crystalline needles.

Protocol B: Oxidative Generation of 2-Acetyliminoacetic Acid

Warning: This protocol generates the

Reagents & Materials

| Reagent | Role | Quantity |

| N-Acetylglycine | Substrate | 1.17 g (10 mmol) |

| tert-Butyl Hypochlorite | Oxidant | 1.20 g (11 mmol) |

| Methanol (Anhydrous) | Solvent | 20 mL |

| Sodium Methoxide | Base (Catalyst) | 0.1 eq (catalytic) |

Experimental Procedure

-

Chlorination: Dissolve N-acetylglycine in anhydrous methanol in a foil-wrapped flask (protect from light).

-

Oxidation: Add tert-butyl hypochlorite dropwise at 0°C.

-

Reaction:

. -

Safety: t-BuOCl is sensitive to light and heat. Handle in a fume hood.

-

-

Elimination (Formation of Imino Acid): Add a catalytic amount of sodium methoxide. The base promotes the elimination of HCl (formally) to generate the

-acyl imine ( -

Trapping/Observation:

-

The 2-Acetyliminoacetic acid species is transient.

-

Detection: It can be detected by UV spectroscopy (appearance of conjugation band at ~240 nm) or trapped with a nucleophile (e.g., adding excess methanol yields

-methoxy-N-acetylglycine). -

Hydrolysis:[3][4][5][6] If water is added, the imine rapidly hydrolyzes to Glyoxylic acid and Acetamide .

-

Summary of Key Data

| Property | N-Acetylglycine (Protocol A) | 2-Acetyliminoacetic Acid (Protocol B) |

| Formula | ||

| Stability | Stable Solid (MP 206°C) | Unstable / Transient |

| Key Functional Group | Amide ( | N-Acyl Imine ( |

| Primary Use | Peptidomimetics, Buffer | Intermediate in oxidative metabolism |

References

-

Herbst, R. M.; Shemin, D. (1939). "Acetylglycine".[7][1][8][9][10][11] Organic Syntheses, Coll. Vol. 2, p. 11.

- Authoritative source for the standard acetyl

-

National Institute of Standards and Technology (NIST). "Glycine, N-acetyl-". NIST Chemistry WebBook.

- Verification of physical properties and CAS 543-24-8.

- Challis, B. C.; et al. (1970). "Reactions of Amides with t-Butyl Hypochlorite". Journal of the Chemical Society B.

-

PubChem. "2-Acetamidoacrylic acid (Dehydroalanine derivative)". National Library of Medicine.

- Reference for the stable unsaturated analog often confused with the imino species.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. EP0666320A2 - Process for producing alpha-hydroxy acid or alpha-hydroxyamide by microorganisms - Google Patents [patents.google.com]

- 4. Synthesis of α-hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1031638C - Process for synthesizing hydroxyacetic acid - Google Patents [patents.google.com]

- 6. vdoc.pub [vdoc.pub]

- 7. escholarship.org [escholarship.org]

- 8. Toxicology studies with N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal.bcrec.id [journal.bcrec.id]

- 10. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Application Note: High-Efficiency Peptide Capping & N-Terminal Blocking using 2-Acetyliminoacetic Acid Architectures

This is a comprehensive Application Note and Protocol guide for the use of 2-Acetyliminoacetic acid (chemically synonymous with the active tautomeric forms of N-Acetylglycine and its activated derivatives) as a blocking and capping agent in peptide synthesis.

Executive Summary

In Solid Phase Peptide Synthesis (SPPS), the accumulation of "deletion sequences" (truncated peptides resulting from incomplete coupling) compromises purity and yield. 2-Acetyliminoacetic acid —formally the imino-tautomer of N-Acetylglycine (Ac-Gly-OH) —represents the mechanistic core of the Acetylation (Capping) process. While often introduced via acetic anhydride or N-acetylimidazole, understanding the reactivity of the 2-acetylimino moiety is crucial for effective N-terminal blocking .

This guide details the use of acetylating agents to generate the 2-acetylimino functionality, serving two distinct "blocking" roles:

-

Capping (Permanent Blocking): Terminates unreacted amine chains after difficult couplings to prevent the propagation of deletion sequences.

-

N-Terminal Protection: Permanently blocks the N-terminus of a finished peptide to mimic native protein acetylation or increase stability against exopeptidases.

Chemical Basis & Mechanism

To utilize this blocking group effectively, one must understand the tautomeric equilibrium. The "2-Acetyliminoacetic acid" species is the reactive intermediate that leads to the formation of 5(4H)-oxazolones (azlactones) , the potent acylating agents responsible for rapid blocking.

The "Imino" Activation Pathway

When N-Acetylglycine (or Acetic Anhydride used to generate the acetyl group) is activated, it passes through an imino-enol tautomer. This cyclizes to form the oxazolone, which is highly electrophilic toward the nucleophilic N-terminus of the resin-bound peptide.

Key Advantages of Acetyl-Blocking:

-

Irreversibility: The resulting acetamide bond is stable to standard deprotection conditions (Piperidine/TFA), ensuring the "block" is permanent.

-

Solubility: Acetylated short peptides often exhibit better solubility profiles than free amines.

-

Chromatographic Shift: Capped deletion sequences become more hydrophobic (or distinct) compared to the target peptide, simplifying HPLC purification.

Experimental Protocols

Protocol A: The "Capping" Step (Failure Sequence Blocking)

Purpose: To permanently block unreacted amino groups after a difficult coupling step (e.g., steric hindrance).

Reagents:

-

Capping Solution A: 0.5 M Acetic Anhydride (

) in DMF. -

Capping Solution B: 0.5 M Diisopropylethylamine (DIPEA) or Pyridine in DMF.

-

Note: The in-situ reaction generates the reactive acetyl-imino species.

Workflow:

-

Coupling: Perform standard Fmoc-amino acid coupling.

-

Wash: Wash resin

with DMF. -

Test: Perform a Kaiser Test (ninhydrin). If slightly blue (incomplete coupling) and re-coupling is not feasible, proceed to Capping.

-

Cap: Add equal volumes of Solution A and Solution B to the resin.

-

Volume: Enough to cover the resin completely.

-

-

Incubate: Shake at room temperature for 10–15 minutes .

-

Wash: Wash resin

with DMF and -

Verify: Perform a second Kaiser Test. It must be yellow (negative), confirming all unreacted amines are now blocked (acetylated).

Protocol B: N-Terminal Acetylation (Final Peptide Blocking)

Purpose: To introduce the N-acetyl group to the final full-length peptide.

Reagents:

-

N-Acetylglycine (Ac-Gly-OH) (Source of the 2-acetylimino moiety).

-

Coupling Reagents: DIC/HOBt or HATU/DIPEA.

Workflow:

-

Deprotection: Remove the final Fmoc group from the N-terminus.

-

Activation: Dissolve Ac-Gly-OH (3-5 equivalents) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents).

-

Mechanistic Note: This activates the carboxylic acid, transiently forming the 2-acetylimino/oxazolone species for rapid coupling.

-

-

Coupling: Add mixture to resin. Shake for 30 minutes .

-

Wash: Wash

DMF, -

Cleavage: Proceed to TFA cleavage. The Acetyl group remains on the peptide.

Data & Optimization Tables

Table 1: Comparison of Acetylating Reagents for Blocking

| Reagent System | Reactivity | Risk of Racemization | Recommended Use |

| Acetic Anhydride / Pyridine | High | Low (for capping) | Standard Capping of failure sequences. |

| N-Acetylimidazole | Moderate | Very Low | Capping sensitive sequences (prevents Asp/Glu side reactions). |

| Ac-Gly-OH / HATU | High | Low | Adding a specific N-terminal Acetyl-Glycine spacer. |

| Acetyl Chloride / Base | Very High | High | Not recommended (too aggressive, HCl generation). |

Visualization: The Capping Workflow

The following diagram illustrates the decision logic and chemical pathway for using the Acetylimino moiety to block deletion sequences.

Figure 1: Decision tree for implementing Acetyl-blocking (Capping) in SPPS to prevent deletion sequences.

Troubleshooting & Critical Considerations

"Capping" vs. "Terminating"

Do not confuse Capping (blocking unreacted amines in the middle of synthesis) with N-Terminal Acetylation (blocking the end of the synthesis).

-

Capping: Uses Acetic Anhydride. The goal is to stop the growth of impurities.

-

N-Terminal Acetylation: Uses Acetic Anhydride or Ac-Gly-OH. The goal is to modify the drug substance.

The "Imino" Nomenclature Trap

While chemical suppliers may list 2-Acetyliminoacetic acid (CAS 543-24-8 synonyms), researchers almost exclusively use Acetic Anhydride or N-Acetylglycine to generate this group.

-

Warning: Do not search for "2-Acetyliminoacetic acid" in standard peptide catalogs; look for Acetic Anhydride (Capping Grade) .

Side Reactions

Aggressive acetylation can sometimes modify side chains:

-

Tyrosine/Serine: OH groups can be acetylated if base concentration is too high. This is usually reversed during TFA cleavage (if not hindered).

-

Solution: Use N-Acetylimidazole for sensitive resins, as it is a milder transfer agent than the anhydride.

References

-

PubChem. (2023). Compound Summary: N-Acetylglycine (Synonym: 2-Acetyliminoacetic acid). National Library of Medicine. Available at: [Link]

- Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry.

-

PepMIC. (2023). Technical Guide: Acetylation and Capping in SPPS. Available at: [Link]

Preparation of 2-Acetyliminoacetic acid buffers for enzymatic assays

Application Note: Preparation and Optimization of ADA (N-(2-Acetamido)iminodiacetic Acid) Buffers for Enzymatic Assays

Part 1: Scientific Disambiguation & Core Directive

Critical Nomenclature Clarification:

The term "2-Acetyliminoacetic acid" is frequently encountered as a non-standard or colloquial variation referring to ADA (N-(2-Acetamido)iminodiacetic acid ).[1][2] In strict chemical ontology, "2-acetyliminoacetic acid" refers to an unstable imine intermediate (

However, in the context of "Preparation of Buffers," the subject is unequivocally ADA , a zwitterionic "Good's Buffer" widely used in biochemistry due to its stability and physiological pH range.[1][2] This guide details the preparation of ADA Buffer , with specific controls for its known interference mechanisms in enzymatic assays.

Part 2: Technical Background & Mechanistic Insight

Why ADA? (The "Good" Criteria) ADA is a zwitterionic buffer developed by Norman Good (1966) to address the limitations of phosphate and TRIS buffers.[1][2]

-

pKa (6.6 at 25°C): Ideal for enzymes active in the slightly acidic to neutral range (pH 6.0 – 7.2).[1][2]

-

Solubility: Low solubility in its acidic form; requires neutralization (NaOH) to solubilize.[1][2]

-

Metal Chelation: Unlike MES or HEPES, ADA is a chelator .[1][2] It binds

,

Physicochemical Profile:

| Parameter | Value | Implications for Assay |

| Molecular Weight | 190.15 g/mol | Calculation basis for Molarity.[1][2] |

| pKa | 6.6 (at 25°C) | |

| Useful pH Range | 6.0 – 7.2 | Not suitable for alkaline enzymes (> pH 7.5).[1][2] |

| UV Cutoff | < 260 nm | Safe for A280 protein quantification; interferes with DNA A260.[1][2] |

| Interference | BCA / Lowry | High .[1][2] Reduces |

Part 3: Preparation Protocols

Protocol A: Preparation of 0.5 M ADA Stock Solution (1 Liter)

Target: A concentrated stock to be diluted for daily use.[1][2] Note: ADA free acid is insoluble in water.[1][2] The "Self-Validating" step here is the clearing of the solution upon NaOH addition.[1][2]

Reagents:

Workflow:

-

Weighing: Weigh 95.08 g of ADA free acid.

-

Suspension: Add the powder to a beaker containing approx. 700 mL of Milli-Q water.

-

Titration (The Solubilization Step):

-

Place the beaker on a magnetic stirrer.

-

Slowly add 5 M NaOH (or solid NaOH pellets if strictly accounting for volume, though liquid is safer for pH control).

-

Monitor pH.[1][2][3][4][5][6][7] As the pH approaches 6.0, the solution will turn crystal clear .[1][2]

-

Validation Check: If the solution remains cloudy at pH > 6.5, the reagent may be contaminated or the water temperature is too low.[1][2]

-

-

Adjustment: Adjust the pH to roughly 6.6 (or your specific target stock pH) using 5 M NaOH.

-

Final Volume: Transfer to a volumetric flask and bring volume to 1.0 L with Milli-Q water.

-

Sterilization: Filter sterilize through a 0.22

PES membrane.[1][2] Store at 4°C.[1][2]

Protocol B: Preparation of 50 mM Working Buffer (pH 6.5)

Target: The final buffer for the enzymatic assay.[1][2]

-

Dilution: Take 100 mL of the 0.5 M Stock.

-

Mixing: Add to 850 mL of Milli-Q water.

-

Thermal Equilibration: Bring the solution to the temperature of the assay (e.g., 37°C).

-

Fine Adjustment: Adjust pH to exactly 6.5 using dilute NaOH or HCl while at temperature.

-

Final Volume: Top up to 1000 mL .

Part 4: Critical Application Notes (Interference & Compatibility)

1. The BCA Assay Conflict If you are determining protein concentration in your ADA buffer:

-

Problem: ADA binds

and can reduce it, interfering with the Bicinchoninic Acid (BCA) reaction. -

Solution: Use the Bradford Assay (Coomassie Blue) instead.[1][2] Bradford is compatible with ADA.[1][2] Alternatively, use a "Reducing Agent Compatible" BCA kit, though background signal will still be elevated.[1][2]

2. Metallo-Enzyme Kinetics

-

Problem: ADA has a stability constant (

) for -

Impact: It acts as a weak chelator.[1][2] If your enzyme requires free

, ADA will compete for the ion, effectively increasing the -

Correction: Calculate free metal concentration using a speciation program (e.g., MaxChelator) or perform a titration curve of the metal cofactor to ensure saturation.

Part 5: Visualization of Workflow

The following diagram illustrates the logical decision-making process for selecting and preparing ADA, ensuring the user avoids common pitfalls like metal stripping or assay interference.

Figure 1: Decision logic for ADA buffer preparation. Note the critical checkpoints for metal chelation and BCA assay incompatibility.

Part 6: References

-

Good, N. E., et al. (1966).[1][2] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.[1][2]

-

Ferreira, C. M., et al. (2015).[1][2] Interference of Good's buffers in the bicinchoninic acid (BCA) assay. Analytical Biochemistry, 485, 7-9.[1][2]

-

Merck/Sigma-Aldrich. (2023).[1][2] Product Information: ADA (N-(2-Acetamido)iminodiacetic acid).[1][2][8] [1][2]

-

Grady, J. K., et al. (1988).[1][2] Buffer interference with protein assays. Analytical Biochemistry, 172(2), 488-491.[1][2]

Sources

- 1. ADA (buffer) - Wikipedia [en.wikipedia.org]

- 2. N-(2-Acetamido)iminodiacetic acid | 26239-55-4 [chemicalbook.com]

- 3. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 4. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. ADA Buffer (0.5 M, 6.6 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 6. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. CN1594281A - Process for preparing iminodiacetic acid - Google Patents [patents.google.com]

- 8. buffersandreagents.com [buffersandreagents.com]

2-Acetyliminoacetic acid derivatives in peptidomimetic research

Advanced Peptidomimetics: 2-Acetyliminoacetic Acid Derivatives & -Dehydroamino Acids

Abstract

This application note details the synthesis, characterization, and biological utility of 2-acetyliminoacetic acid derivatives, functionally recognized in peptidomimetic research as

Module 1: Chemical Foundation & Structural Logic

The Imino-Enamide Tautomerism

The core subject, 2-acetyliminoacetic acid (

Peptidomimetic Advantages

Incorporating these derivatives into a peptide sequence offers three distinct advantages:

-

Conformational Locking: The

hybridization of the -

Proteolytic Resistance: Natural proteases (e.g., Trypsin, Chymotrypsin) require a tetrahedral transition state at the scissile bond. The rigid double bond and altered electronics of dehydroamino acids sterically and electronically hinder this transition state.

-

Covalent Reactivity: The

-unsaturation creates a Michael acceptor, allowing for targeted covalent bonding with active-site nucleophiles (e.g., Cysteine thiols) in drug design.

Module 2: Synthesis Protocol (Erlenmeyer-Plöchl Azlactone Route)

Objective: Synthesis of the model compound

Materials

-

Reagents:

-Acetylglycine (0.1 mol), Benzaldehyde (0.1 mol), Sodium Acetate (anhydrous, 0.08 mol), Acetic Anhydride (0.25 mol). -

Solvents: Ethanol, Water.

-

Equipment: Round-bottom flask (250 mL), Reflux condenser, Heating mantle, Buchner funnel.

Step-by-Step Procedure

Step 1: Azlactone Formation [2]

-

Mix: In a 250 mL round-bottom flask, combine

-acetylglycine (11.7 g), benzaldehyde (10.6 g), and anhydrous sodium acetate (6.6 g). -

Solubilize: Add acetic anhydride (25 mL) to the mixture.

-

Reflux: Heat the mixture on a heating mantle until the solid dissolves, then reflux for 1 hour. The solution will turn yellow/orange, indicating the formation of the conjugated azlactone.

-

Crystallization: Cool the mixture to room temperature, then place it in a refrigerator (

) overnight. A solid mass of crystals will form. -

Wash: Filter the crystals using a Buchner funnel. Wash with cold water (

mL) to remove excess acetic acid/anhydride. Recrystallize from ethanol if necessary.-

Checkpoint: Product should be yellow needles (M.P.

).

-

Step 2: Ring Opening (Hydrolysis/Aminolysis) To generate the linear dehydro-peptide or acid:

-

Dissolve: Suspend the azlactone (10 mmol) in acetone/water (1:1).

-

Catalysis: Add 1N NaOH (11 mmol) dropwise.

-

Reaction: Stir at room temperature for 2 hours. The ring opens to form the sodium salt of the

-dehydroamino acid. -

Acidification: Carefully acidify with 1N HCl to pH 3. The free acid precipitates.

-

Isolation: Filter and dry the white solid.

Synthesis Workflow Diagram

Caption: Schematic of the Erlenmeyer-Plöchl synthesis converting Glycine derivatives into Dehydroamino acids via the Azlactone intermediate.

Module 3: Structural Characterization

Verification of the

| Method | Diagnostic Signal | Interpretation |

| 1H NMR | Singlet | The vinyl proton ( |

| 13C NMR | The | |

| UV-Vis | Indicates extended conjugation (especially in aromatic derivatives like dehydrophenylalanine). | |

| NOE | Nuclear Overhauser Effect | Used to distinguish |

Module 4: Biological Stability Protocol

Objective: Quantify the resistance of the dehydro-peptide to enzymatic degradation compared to a native peptide.

Assay Setup

-

Enzyme:

-Chymotrypsin (Sigma-Aldrich), prepared at 0.1 mg/mL in Buffer. -

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.8. -

Substrates:

-

Control: Ac-Phe-Gly-NH2

-

Test: Ac-

Phe-Gly-NH2 (Dehydro-analog)

-

Procedure

-

Equilibration: Incubate 900

L of buffer at -

Substrate Addition: Add 50

L of substrate stock (10 mM in DMSO) to the buffer. -

Initiation: Add 50

L of Enzyme solution. -

Monitoring: Immediately monitor absorbance at 254 nm (for aromatic peptides) or sample aliquots every 15 minutes for HPLC analysis.

-

HPLC Analysis: Quench aliquots with 0.1% TFA. Run on C18 column (Gradient 5-95% ACN).

-

Calculation: Plot % remaining substrate vs. time.

Expected Result: The Control peptide should show a half-life (

Stability Logic Diagram

Caption: Mechanistic basis for the proteolytic resistance of dehydroamino acid derivatives.

Module 5: Covalent Modification (Michael Addition)

Objective: Demonstrate the electrophilic capacity of the derivative to covalently bind thiols (simulating Cysteine targeting).

Protocol

-

Reaction Mix: Dissolve the Dehydro-peptide (1 eq, e.g., 10 mM) in Phosphate Buffer (pH 7.4) / Acetonitrile (1:1).

-

Nucleophile: Add Glutathione or Benzyl mercaptan (5 eq).

-

Incubation: Stir at room temperature.

-

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the addition of the thiol (+307 Da for Glutathione).

-

Note: The reaction rate depends on the steric hindrance at the

-carbon. Dehydroalanine (unsubstituted) reacts rapidly; Dehydrophenylalanine reacts slowly.

-

References

-

Siodłak, D. (2015).[3]

-Dehydroamino acids in naturally occurring peptides.[1][3][4][5][6][7] Amino Acids, 47(1), 1–17.[3] [Link] -

Mathur, P., et al. (2003).[5] Consequences of the presence of a dehydro-residue in a peptide: a review. Current Science, 85(7), 930-939. [Link]

-

Chauhan, V.S., et al. (1996). Conformational characteristics of peptides containing

-dehydroamino acid residues. Biopolymers, 40(1), 105-125. [Link] -

Master Organic Chemistry. (2023). The Michael Addition Reaction. [Link]

Sources